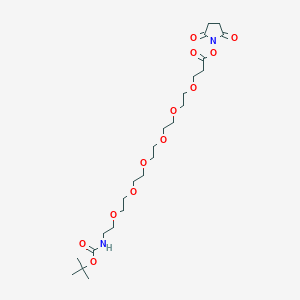

t-Boc-N-Amido-PEG6-NHS ester

Description

BenchChem offers high-quality t-Boc-N-Amido-PEG6-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Boc-N-Amido-PEG6-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O12/c1-24(2,3)37-23(30)25-7-9-32-11-13-34-15-17-36-19-18-35-16-14-33-12-10-31-8-6-22(29)38-26-20(27)4-5-21(26)28/h4-19H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTXXGBOPJLHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Deconstructing a Multifunctional Tool

An In-Depth Technical Guide to t-Boc-N-Amido-PEG6-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

In the landscape of modern drug development, proteomics, and materials science, the ability to precisely link different molecular entities is paramount. t-Boc-N-Amido-PEG6-NHS ester is a sophisticated heterobifunctional crosslinker designed for this very purpose. It is not merely a chemical but a molecular tool engineered with distinct functional domains, each serving a specific, controllable purpose in a multi-step chemical synthesis. This guide provides a detailed exploration of its structure, mechanism, and application, offering researchers and scientists the foundational knowledge required for its effective implementation.

At its core, t-Boc-N-Amido-PEG6-NHS ester is comprised of three key components:

-

An N-hydroxysuccinimide (NHS) Ester: This is the amine-reactive workhorse of the molecule. It enables the covalent attachment of the linker to proteins, peptides, amine-modified oligonucleotides, or any other molecule bearing a primary amine.[][2]

-

A Polyethylene Glycol (PEG) Spacer: The "PEG6" denotes a hydrophilic chain of six repeating ethylene glycol units. This spacer enhances the solubility of the entire conjugate in aqueous buffers, a critical feature when working with biomolecules.[3][4] Furthermore, PEGylation—the attachment of PEG chains—is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules, increasing their stability, circulation time, and reducing immunogenicity.[5][6][7]

-

A tert-Butyloxycarbonyl (t-Boc) Protected Amine: This is a temporary "cap" on a terminal amine group. The Boc group is stable under the conditions required for the NHS ester reaction but can be selectively removed under mild acidic conditions.[3][8] This unmasking reveals a new primary amine, ready for a subsequent, different conjugation reaction.

This trifecta of functionalities allows for a sequential and controlled approach to building complex molecular architectures, such as antibody-drug conjugates (ADCs) or PROTACs.[9][10]

Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is essential for its proper handling and use in quantitative experiments.

| Property | Value | Source |

| Molecular Formula | C24H41N3O11 | [11] (Similar structure) |

| Molecular Weight | 550.60 g/mol | [11] |

| Appearance | Pale Yellow or Colorless Oily Liquid / Solid | [] |

| Solubility | Soluble in organic solvents (DMSO, DMF); slightly soluble in Chloroform, Methanol, Ethyl Acetate.[][13] | [][13] |

| Storage | -20°C under inert atmosphere, with desiccant.[13][14] | [13][14] |

The Chemistry of Controlled Ligation

The utility of t-Boc-N-Amido-PEG6-NHS ester lies in the distinct and orthogonal reactivity of its two terminal groups. This section delves into the chemical mechanisms that govern its function.

The Amine-Reactive NHS Ester: Forging the First Link

The primary function of the NHS ester is to form a stable amide bond with a primary amine (-NH₂), a group abundant on the surface of proteins (e.g., the ε-amino group of lysine residues and the N-terminus).[][15] The reaction is a classic example of nucleophilic acyl substitution.[][17]

Mechanism:

-

The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.

-

This forms a transient, unstable tetrahedral intermediate.

-

The intermediate collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.[][18]

Caption: NHS ester reaction with a primary amine.

The Causality Behind Experimental Choices: pH is Paramount

The efficiency of this reaction is critically dependent on pH.[19]

-

Low pH (<7.2): Primary amines are protonated to form ammonium groups (-NH₃⁺), which are not nucleophilic. This effectively halts the desired reaction.[17]

-

Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic state, allowing the reaction to proceed efficiently.[15][19]

-

High pH (>9): While the aminolysis reaction rate increases, it is outpaced by a competing and undesirable reaction: the hydrolysis of the NHS ester.[15][20] Water molecules attack the ester, rendering it inactive.

This creates a self-validating system: successful conjugation confirms that the pH was within the optimal range to favor aminolysis over hydrolysis and amine protonation.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Consequence |

| 7.0 | 4 | 4-5 hours | Stable, but aminolysis is slow. |

| 8.6 | 4 | 10 minutes | Rapid hydrolysis competes with aminolysis. |

| 8.3-8.5 | Room Temp | ~30-60 minutes | Optimal balance for efficient aminolysis. |

| Sources:[17][19][20] |

The t-Boc Group: A Gateway to a Second Reaction

Once the initial conjugation is complete, the t-Boc group can be removed to reveal a new primary amine. This deprotection is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[21][22]

Mechanism:

-

The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).

-

This triggers the collapse of the protonated carbamate, releasing a stable tert-butyl cation and a carbamic acid intermediate.

-

The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the deprotected primary amine.[22][23]

Caption: Acid-catalyzed deprotection of a t-Boc group.

This two-stage reactivity is the essence of a heterobifunctional linker, enabling the sequential and directional conjugation of two different molecules.

Field-Proven Applications

The unique structure of t-Boc-N-Amido-PEG6-NHS ester lends itself to a variety of advanced applications in research and drug development.

-

Sequential Bioconjugation: The most direct application is the two-step labeling of molecules. For example, a protein can first be labeled via its lysine residues using the NHS ester. After purification, the Boc group can be removed, and the newly exposed amine can be used to attach a second molecule, such as a fluorescent dye, a small molecule drug, or an oligonucleotide.

-

Antibody-Drug Conjugate (ADC) Development: In this field, the linker is used to attach a cytotoxic drug to an antibody. The NHS ester can react with the antibody, and after deprotection, the new amine can be conjugated to a drug payload, creating a targeted therapeutic agent.[10]

-

PROTAC Synthesis: PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.[9] These linkers are integral to connecting the target-binding ligand and the E3 ligase-binding ligand.[9][10]

-

Surface Modification: The linker can be used to functionalize surfaces.[][11] For instance, an amine-coated surface can be reacted with the NHS ester. Subsequent deprotection provides a surface ready for the attachment of biomolecules, which can be used for biosensors or to improve the biocompatibility of medical devices.[11]

Experimental Protocols: From Theory to Practice

The following protocols provide a framework for the use of t-Boc-N-Amido-PEG6-NHS ester. As a Senior Application Scientist, I must emphasize that these are starting points; optimization is often necessary based on the specific molecules involved.

Protocol 1: Protein Labeling via NHS Ester Conjugation

This protocol describes the conjugation of the linker to a protein.

A. Pre-Reaction Setup (The "Why"):

-

Buffer Exchange: The protein must be in an amine-free buffer (e.g., 1x PBS, pH 7.4). Buffers containing primary amines like Tris or glycine are avoided because they will compete with the protein for reaction with the NHS ester, drastically reducing yield.[13][14] This is a self-validating step; low conjugation efficiency often points to buffer contamination.

-

Reagent Preparation: The t-Boc-N-Amido-PEG6-NHS ester is highly sensitive to moisture, which causes hydrolysis.[13][14] It must be warmed to room temperature before opening to prevent condensation. The reagent is dissolved immediately before use in a dry, water-miscible organic solvent like DMSO or DMF. Stock solutions are not prepared due to the rapid hydrolysis of the NHS ester in the presence of trace moisture.[13][14]

B. Step-by-Step Methodology:

-

Prepare Protein Solution: Dissolve the protein in amine-free PBS (pH 7.2-8.0) to a concentration of 1-10 mg/mL.

-

Prepare Linker Solution: Immediately before use, dissolve the t-Boc-N-Amido-PEG6-NHS ester in anhydrous DMSO to create a 10 mM solution.

-

Calculate Molar Excess: Determine the desired molar excess of linker to protein. A 20-fold molar excess is a common starting point. The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling.

-

Initiate Reaction: Add the calculated volume of the linker solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v) to prevent protein denaturation.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. Lower temperatures can help maintain the stability of sensitive proteins.[14]

-

Purification: Remove excess, non-reacted linker and byproducts (NHS-OH) using dialysis, spin desalting columns, or gel filtration.[14] The choice of method depends on the sample volume and the properties of the protein conjugate.

Caption: Workflow for protein conjugation.

Protocol 2: On-Conjugate t-Boc Deprotection

This protocol describes the removal of the Boc group from the purified conjugate.

A. Pre-Reaction Setup (The "Why"):

-

Anhydrous Conditions: The reaction uses strong acid and should be performed in an anhydrous organic solvent (like dichloromethane, DCM) to prevent unwanted side reactions with water.

-

Scavengers: The deprotection reaction releases a tert-butyl cation, which is an electrophile that can potentially alkylate sensitive functional groups (like tryptophan or methionine) on the protein.[21] While less critical for many robust proteins, including a scavenger like anisole is good practice for sensitive substrates.

B. Step-by-Step Methodology:

-

Prepare Conjugate: Lyophilize the purified Boc-PEG-Protein conjugate to remove all water.

-

Prepare Deprotection Reagent: Create a solution of 20-50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Initiate Reaction: Dissolve the lyophilized conjugate in the TFA/DCM solution.

-

Incubate: Stir the reaction at room temperature for 30-60 minutes. Reaction progress can be monitored by LC-MS if applicable.

-

Quench and Purify: Remove the TFA and DCM under a stream of nitrogen or via rotary evaporation. The resulting amine will be a TFA salt. The deprotected conjugate can then be purified and exchanged back into an aqueous buffer using dialysis or desalting columns.

Conclusion

t-Boc-N-Amido-PEG6-NHS ester is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature, governed by the distinct and controllable reactivity of the NHS ester and the t-Boc protected amine, enables the precise, sequential construction of complex bioconjugates. By understanding the underlying chemical mechanisms and the rationale behind the experimental conditions, scientists can harness the full potential of this linker to advance the frontiers of drug delivery, diagnostics, and materials science.

References

- Creative Biolabs. (n.d.). t-Boc-N-amido-PEG6-amine (CAT#: ADC-L-Y0205).

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

Glycomindsynth. (n.d.). Boc-PEG. Retrieved from [Link]

- Al-Amin, M., & D’Souza, M. J. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). PEGylation. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- BioLink Express. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety.

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

AxisPharm. (n.d.). Surface Modifier -Drug delivery. Retrieved from [Link]

- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

- Gonçalves, J., & Caliceti, P. (2025). What Is PEGylation and Why Is It Important? (Chapter 1). [Video]. YouTube.

-

Reddit. (2023). r/OrganicChemistry - How do I remove the N-Boc protection group to get the amino acid histidine?. Retrieved from [Link]

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- ResearchGate. (2025). (PDF) PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.

Sources

- 2. t-Boc-N-amido-PEG5-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 3. t-Boc-N-amido-PEG6-amine - Creative Biolabs [creative-biolabs.com]

- 4. t-Boc-N-amido-PEG6-CH2CO2H, 391684-36-9 | BroadPharm [broadpharm.com]

- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation - Wikipedia [en.wikipedia.org]

- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. t-Boc-N-amido-PEG2-CH2CO2H = 95 108466-89-3 [sigmaaldrich.com]

- 11. Surface Modifier -Drug delivery | AxisPharm [axispharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 15. precisepeg.com [precisepeg.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. glenresearch.com [glenresearch.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 22. jk-sci.com [jk-sci.com]

- 23. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Technical Guide: NHS Ester Reactivity with Primary Amines

Executive Summary

The conjugation of N-hydroxysuccinimide (NHS) esters to primary amines is the most prevalent bioconjugation strategy in drug development and proteomics. Despite its popularity, the reaction is often treated as a "black box," leading to poor reproducibility and heterogeneous conjugates.

This guide deconstructs the competing kinetics of aminolysis (conjugation) and hydrolysis (degradation). It provides a self-validating protocol designed to maximize the Degree of Labeling (DOL) while preserving protein functionality, grounded in thermodynamic principles and field-proven optimization strategies.

Part 1: Mechanistic Foundations

The Core Reaction

The reaction relies on nucleophilic acyl substitution.[1] An NHS ester (containing a good leaving group) is attacked by a primary amine (

-

The Nucleophile: The unprotonated primary amine (

) is the active species. The protonated form ( -

The Electrophile: The carbonyl carbon of the NHS ester.

-

The Byproduct: N-hydroxysuccinimide (NHS), which is water-soluble and easily removed.[3]

The Kinetic Competition (The "Hydrolysis Trap")

The critical challenge in NHS chemistry is that water also acts as a nucleophile. High pH increases the concentration of the reactive amine (

-

At pH 7.0: Hydrolysis half-life (

) is ~4–5 hours.[2][3][4] -

At pH 8.6: Hydrolysis half-life (

) drops to ~10 minutes.[2][3][4]

Implication: You have a narrow "Goldilocks" window where aminolysis outcompetes hydrolysis.

Pathway Visualization

Figure 1: The kinetic competition between productive conjugation (Green path) and non-productive hydrolysis (Red path).

Part 2: Critical Parameters & Optimization

pH and pKa Considerations

The pKa of the

-

Why pH 7.2–8.5 works: Although <1% of Lysines are deprotonated at pH 8.0, the equilibrium shifts rapidly as the deprotonated amines react.

-

Site Selectivity: At pH 6.0–7.0, the N-terminus (lower pKa) is significantly more reactive than Lysine residues. This allows for N-terminal specific labeling.

Buffer Compatibility Matrix

Using the wrong buffer is the most common cause of failure. Any buffer containing a primary amine will scavenge the NHS ester.

| Buffer System | Compatibility | Notes |

| PBS (Phosphate Buffered Saline) | High | Ideal for pH 7.2–7.5. Non-nucleophilic.[5] |

| Bicarbonate / Carbonate | High | Ideal for pH 8.0–9.0. Accelerates reaction but also hydrolysis. |

| HEPES / MOPS | High | Good alternative for pH 7.0–8.0. |

| Borate | High | Good for high pH, but can complex with carbohydrates. |

| Tris (Tris-hydroxymethyl-aminomethane) | INCOMPATIBLE | Contains a primary amine.[1][2][3][4][5][6] Will completely quench the reaction. |

| Glycine | INCOMPATIBLE | Used specifically to stop the reaction (quenching). |

| Sodium Azide | Caution | Acceptable <0.02%, but high concentrations can interfere. |

Reagent Selection: NHS vs. Sulfo-NHS

-

NHS Esters: Hydrophobic. Must be dissolved in organic solvent (DMSO/DMF) before adding to the aqueous protein.[7]

-

Sulfo-NHS Esters: Hydrophilic (charged sulfonate group).[4] Water-soluble.[4][7][8][9] Ideal for cell-surface labeling as they do not cross the cell membrane.

Part 3: Standardized Protocol (The Self-Validating System)

Objective: Conjugate a fluorophore-NHS ester to an IgG antibody with a target Degree of Labeling (DOL) of 2–4.

Workflow Diagram

Figure 2: Step-by-step conjugation workflow emphasizing the critical timing of NHS solubilization.

Step-by-Step Methodology

1. Protein Preparation:

-

Ensure protein is in an amine-free buffer (e.g., PBS, pH 7.4).

-

Concentration should be >1 mg/mL (ideally 2–10 mg/mL). Why? Higher concentration favors aminolysis over hydrolysis (second-order kinetics).

2. Reagent Calculation:

3. Solubilization (CRITICAL):

-

Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.

-

Do not store NHS esters in solution. Moisture in "dry" solvents will hydrolyze the ester over time.[10]

4. Reaction:

-

Add the NHS solution to the protein.[7][11] The final organic solvent concentration should be <10% (v/v) to prevent protein precipitation.[1]

-

Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

5. Quenching:

-

Add 1M Tris (pH 8.0) to a final concentration of 50–100 mM.[1] Incubate for 15 minutes.

-

Why? This rapidly reacts with any remaining NHS ester, preventing non-specific binding during purification.

6. Purification:

-

Use a desalting column (e.g., Sephadex G-25) or dialysis to remove the hydrolyzed NHS and free dye.

Part 4: Quality Control (The Self-Validating System)

You must validate the conjugate. A "successful" protocol that yields a precipitated or under-labeled protein is a failure.

Calculating Degree of Labeling (DOL)

Use UV-Vis spectroscopy. Measure absorbance at 280 nm (

-

Target: 2–4 dyes per antibody (IgG).

-

< 1: Under-labeled. Increase molar excess or pH.

-

> 6: Over-labeled. Risk of aggregation or quenching. Decrease molar excess.

Part 5: Troubleshooting

| Symptom | Probable Cause | Corrective Action |

| Low DOL (<1) | Hydrolysis of NHS ester | Use fresh anhydrous DMSO; ensure pH > 7.2. |

| Low DOL (<1) | Interfering Buffer | Dialyze protein into PBS or Bicarbonate (remove Tris). |

| Precipitation | Over-labeling (Hydrophobic) | Reduce molar excess; use Sulfo-NHS variants. |

| Precipitation | Solvent Shock | Add DMSO/DMF slowly while vortexing; keep <10% v/v. |

| No Conjugation | Low Protein Concentration | Concentrate protein to >2 mg/mL before reaction. |

References

-

Hermanson, G. T. (2013).[12] Bioconjugate Techniques (3rd ed.).[12] Academic Press.

-

Thermo Fisher Scientific. NHS Ester Reaction Chemistry Guide.

-

Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.

-

Lumiprobe. NHS Ester Labeling of Amino Biomolecules Protocol.

-

Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of antibody-drug conjugates." Chemical Society Reviews, 44(15), 5495-5551.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. glenresearch.com [glenresearch.com]

- 6. biotium.com [biotium.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. furthlab.xyz [furthlab.xyz]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Notes & Protocols for t-Boc-N-Amido-PEG6-NHS Ester: A Guide to Controlled Bioconjugation

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the effective use of t-Boc-N-Amido-PEG6-NHS ester, a heterobifunctional crosslinker essential for advanced bioconjugation, drug delivery systems, and surface modification applications. We delve into the core chemical principles governing its reactivity, offering a causal explanation for experimental design choices. The protocols herein are designed to be self-validating, providing researchers with a robust framework for conjugating this linker to primary amine-containing molecules, followed by the selective deprotection of the terminal t-Boc group for subsequent functionalization.

Introduction: Deconstructing the t-Boc-N-Amido-PEG6-NHS Ester

The t-Boc-N-Amido-PEG6-NHS ester is a versatile chemical tool designed for the precise, multi-step modification of biomolecules. Its structure is intelligently designed with three distinct functional components, each serving a specific purpose in the bioconjugation workflow.

-

N-Hydroxysuccinimide (NHS) Ester: This is the amine-reactive moiety. It selectively reacts with primary amines, such as the ε-amine of lysine residues or the N-terminus of proteins, to form a stable, covalent amide bond[1][].

-

Polyethylene Glycol (PEG) Linker: The hexaethylene glycol (PEG6) spacer is a short, hydrophilic chain that imparts greater water solubility to the reagent and the resulting conjugate[3][4][5]. This property is critical for maintaining the stability and biological activity of proteins and preventing aggregation of nanoparticles[6].

-

tert-Butyloxycarbonyl (t-Boc) Protecting Group: This moiety "caps" a terminal primary amine, rendering it unreactive. The t-Boc group is stable under the neutral to slightly basic conditions required for the NHS ester reaction but can be efficiently removed under mild acidic conditions to reveal a new primary amine for further conjugation steps[7][8].

This heterobifunctional nature allows for a controlled, sequential conjugation strategy, making it an invaluable reagent in the development of complex architectures like antibody-drug conjugates (ADCs), targeted drug delivery vehicles, and functionalized surfaces.

Materials:

-

t-Boc-N-Amido-PEG6-NHS ester

-

Target protein with primary amines (e.g., BSA, IgG)

-

Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO) [1][9]* Quenching Buffer: 1M Tris-HCl, pH 8.0

-

Purification: Dialysis tubing (e.g., 10 kDa MWCO) or Size Exclusion Chromatography (SEC) column (e.g., G-25)

Procedure:

-

Preparation of Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Causality: Amine-free buffer is essential to prevent side reactions.[10] Protein concentration influences reaction kinetics.

-

-

Preparation of PEG Reagent Stock Solution:

-

Equilibrate the vial of t-Boc-N-Amido-PEG6-NHS ester to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[10][11]

-

Immediately before use, dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution.[11][] Do not store the stock solution, as the NHS ester will hydrolyze.[10][11]

-

-

Calculation of Reagent Volume:

-

Calculate the volume of the 10 mM PEG stock solution needed to achieve a 20-fold molar excess relative to the protein.

-

Example Calculation:

-

Volume of Protein Solution: 1 mL

-

Protein Concentration: 5 mg/mL (MW = 50,000 g/mol )

-

Moles of Protein = (0.005 g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol

-

Moles of PEG Reagent needed = 20 x (1 x 10⁻⁷ mol) = 2 x 10⁻⁶ mol

-

Volume of 10 mM (0.01 mol/L) PEG Stock = (2 x 10⁻⁶ mol) / (0.01 mol/L) = 2 x 10⁻⁴ L = 200 µL

-

-

-

Conjugation Reaction:

-

Add the calculated volume of the PEG reagent stock solution to the protein solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[11][13] Causality: Lower temperatures can be used to slow the competing hydrolysis reaction, which is beneficial for sensitive proteins.[14]

-

-

Quenching the Reaction:

-

(Optional but recommended) Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1M Tris-HCl per mL of reaction). Incubate for 15 minutes. This step consumes any unreacted NHS ester.

-

-

Purification of the t-Boc-PEGylated Conjugate:

-

Remove excess, unreacted PEG reagent and reaction byproducts (hydrolyzed NHS ester) by dialyzing the sample against PBS (pH 7.4) overnight at 4°C, or by using an appropriate SEC desalting column.[]

-

Protocol Part B: t-Boc Deprotection

This protocol reveals the terminal primary amine on the conjugated PEG linker.

Materials:

-

Purified t-Boc-PEGylated protein conjugate

-

Deprotection Reagent: Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Neutralization Buffer: e.g., 0.1 M Sodium Bicarbonate

-

Purification equipment (as in Part A)

Procedure:

-

Lyophilization (Optional): For reactions in organic solvents, lyophilize the purified conjugate to remove aqueous buffer salts.

-

Deprotection Reaction:

-

WARNING: TFA is highly corrosive. Perform this step in a certified chemical fume hood.

-

Prepare a deprotection solution of 50% TFA in DCM (v/v).

-

Resuspend the lyophilized conjugate (or aqueous sample if compatible) in the deprotection solution.

-

Incubate for 30 minutes at room temperature with gentle stirring.

-

-

Removal of TFA:

-

Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.

-

-

Purification and Buffer Exchange:

-

Immediately resuspend the deprotected conjugate in a suitable buffer (e.g., PBS, pH 7.4).

-

Purify the final conjugate using dialysis or SEC to remove any residual reagents and byproducts, ensuring the final product is in a buffer suitable for downstream applications.

-

Protocol Part C: Characterization of Conjugates

Validation at each stage is critical. A multi-faceted analytical approach is recommended to confirm the success of the conjugation and deprotection steps.

Table 4: Analytical Techniques for Characterization

| Technique | Purpose | Expected Outcome |

|---|---|---|

| SDS-PAGE | Assess increase in molecular weight after PEGylation. | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. A "smear" may be observed due to heterogeneous PEGylation. |

| Size Exclusion Chromatography (SEC) | Separate conjugate from unreacted protein and reagent; assess purity. | Shift in elution time corresponding to an increase in hydrodynamic radius. Can be challenging for definitive characterization of conjugates.[15] |

| Reverse Phase HPLC (RP-HPLC) | Assess purity and heterogeneity of the conjugate. | Can separate species with different degrees of PEGylation. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm the exact mass of the conjugate, determining the number of PEG chains attached. | The most definitive method. A mass increase corresponding to one or more t-Boc-N-Amido-PEG6 units should be observed after Step A. A subsequent mass decrease corresponding to the t-Boc group should be observed after Step B.[16][17][18] |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | 1. pH of reaction buffer is too low. 2. Buffer contains primary amines (e.g., Tris). 3. NHS ester was hydrolyzed before use. 4. Insufficient molar excess of PEG reagent. | 1. Verify buffer pH is between 7.2 and 8.5. 2. Exchange protein into an amine-free buffer like PBS or Bicarbonate. 3. Prepare fresh PEG reagent stock in anhydrous DMSO immediately before use. 4. Increase the molar excess of the PEG reagent (e.g., to 50x). |

| Protein Precipitation | 1. DMSO concentration is too high (>10%). 2. Protein is not stable under the reaction conditions. | 1. Reduce the volume of DMSO added by using a more concentrated stock of the PEG reagent. 2. Perform the reaction at 4°C instead of room temperature. |

| Incomplete t-Boc Deprotection | 1. Insufficient reaction time or acid concentration. 2. Presence of water in the reaction (for some methods). | 1. Increase incubation time or use a higher concentration of TFA. 2. Ensure the protein is lyophilized and solvents are anhydrous before deprotection. |

Conclusion

t-Boc-N-Amido-PEG6-NHS ester is a powerful tool for creating sophisticated bioconjugates. By understanding the underlying chemical principles of both the NHS ester reaction and t-Boc deprotection, researchers can effectively control the modification of proteins, nanoparticles, and other amine-containing substrates. The protocols and guidelines presented here provide a robust foundation for leveraging this reagent to advance research in therapeutics, diagnostics, and materials science.

References

-

Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

Creative Biolabs. t-Boc-N-amido-PEG6-amine (CAT#: ADC-L-Y0205). [Link]

-

Nanocs. NHS-PEG-NHS. [Link]

-

CD Bioparticles. t-Boc-N-amido-PEG5-NHS ester. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

National Institutes of Health (NIH). From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]

-

ResearchGate. Pegylation via NHS ester route (A) or CuAAC route (B). [Link]

-

ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. [Link]

-

Walsh Medical Media. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

-

National Institutes of Health (NIH). PEG Conjugated Zein Nanoparticles for In Vivo Use. [Link]

-

Royal Society of Chemistry Publishing. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. [Link]

-

ScienceDirect. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]

-

IDOSI Publications. Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. [Link]

-

National Institutes of Health (NIH). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. [Link]

-

Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 3. t-Boc-N-amido-PEG6-acid, 882847-13-4 | BroadPharm [broadpharm.com]

- 4. t-Boc-N-amido-PEG16-NHS ester | BroadPharm [broadpharm.com]

- 5. t-Boc-N-amido-PEG6-amine - Creative Biolabs [creative-biolabs.com]

- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. broadpharm.com [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

- 13. NHS-PEG-NHS [nanocs.net]

- 14. benchchem.com [benchchem.com]

- 15. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

Technical Application Note: Antibody Labeling with t-Boc-N-Amido-PEG6-NHS Ester

Introduction & Chemical Logic

This guide details the protocol for conjugating t-Boc-N-Amido-PEG6-NHS ester to monoclonal or polyclonal antibodies. This heterobifunctional linker serves a specific purpose in bioconjugation: it attaches a protected amine (masked by the tert-butyloxycarbonyl, or t-Boc, group) to the antibody surface via a polyethylene glycol (PEG) spacer.

Mechanism of Action[1][2]

-

NHS Ester (N-Hydroxysuccinimide): The reactive handle.[1][2][3] It targets primary amines (

) on the antibody (specifically Lysine -

PEG6 Spacer: A hydrophilic 6-unit polyethylene glycol chain. This is critical for preventing antibody aggregation. Hydrophobic linkers often cause antibodies to precipitate; the PEG6 moiety maintains water solubility and provides steric flexibility.

-

t-Boc-N-Amido Group: The payload. This is a chemically protected amine.[6][7][8]

Critical Expert Insight: The t-Boc Dilemma

WARNING: The t-Boc group is acid-labile and typically requires strong acids (e.g., Trifluoroacetic acid [TFA] or HCl) for deprotection to reveal the free amine. These conditions will denature most antibodies.

-

Usage Context: This reagent is typically used when the antibody is intended to carry a permanently hydrophobic "tag" for surface interaction studies, or if the antibody serves as a carrier for a small molecule synthesized prior to conjugation.

-

If you require a free amine on the antibody: Do not use this reagent if you intend to deprotect it after conjugation to a native protein. Instead, use a heterobifunctional linker with a protecting group removable under mild conditions (e.g., Fmoc, though base sensitivity is also a risk) or a thiol-based strategy.

Experimental Workflow (Visualized)

Figure 1: Step-by-step workflow for NHS-ester conjugation. Note the critical buffer exchange step to remove competing amines.

Materials & Preparation

Reagents

-

Antibody: Purified IgG (must be free of BSA, Gelatin, or Azide). Concentration: 1–5 mg/mL.

-

Linker: t-Boc-N-Amido-PEG6-NHS ester (Store at -20°C under desiccant).

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3.[1] -

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Pre-Reaction Checklist (Self-Validating)

| Parameter | Requirement | Reason |

| Buffer Composition | NO Tris, Glycine, or Azide | Primary amines in Tris/Glycine compete with the antibody for the NHS ester, killing the reaction.[10] |

| Linker Solvation | Freshly prepared | NHS esters hydrolyze (break down) in water within minutes. Only dissolve immediately before use.[4][10] |

| pH Control | 8.0 – 8.5 | Optimal for Lysine reactivity. Below pH 7.0, reactivity drops; above pH 9.0, hydrolysis dominates. |

Detailed Protocol

Step 1: Buffer Exchange

If your antibody is in Tris or contains BSA, you must exchange it into the Conjugation Buffer.

-

Equilibrate a desalting column (e.g., Zeba Spin, 7K MWCO) with 0.1 M Sodium Bicarbonate, pH 8.3 .

-

Apply antibody sample and centrifuge according to manufacturer instructions.

-

Adjust antibody concentration to 2–5 mg/mL .

Step 2: Linker Preparation

-

Remove the t-Boc-N-Amido-PEG6-NHS ester vial from the freezer and let it equilibrate to room temperature before opening (prevents condensation).

-

Dissolve the linker in anhydrous DMSO to a concentration of 10 mM .

-

Calculation: Molecular Weight of Linker

[Check specific MW on vial, typically ~500-600 Da]. -

Example: If MW is 589.6 Da, dissolve 1 mg in ~170

L DMSO.

-

Step 3: Conjugation Reaction[5][12]

-

Calculate the volume of Linker required for a 20-fold molar excess .

-

Formula:

-

Simplified Rule of Thumb: For 1 mg of IgG (150 kDa) at 20x excess, you need ~0.13

mol of linker.

-

-

Slowly add the calculated volume of Linker to the Antibody solution while gently vortexing.

-

Note: Do not exceed 10% v/v DMSO in the final mixture to avoid protein denaturation.

-

-

Incubate for 1 hour at Room Temperature or 2 hours on ice .

Step 4: Purification (Removal of Excess Linker)

-

Equilibrate a new desalting column with PBS (pH 7.4) or your desired storage buffer.

-

Apply the reaction mixture to the column.

-

Centrifuge to collect the flow-through. This contains the labeled antibody.[][10] The free unreacted linker remains in the column.

Chemical Mechanism Diagram

Figure 2: Nucleophilic attack of the antibody lysine amine on the NHS ester carbonyl, resulting in a stable amide linkage.[3]

Validation & QC

Since the t-Boc group and PEG chain are not fluorescent and do not have strong distinct UV absorbance away from 280nm, standard quantification is difficult.

-

Size Exclusion Chromatography (SEC-HPLC):

-

The PEG6 chain adds mass and hydrodynamic radius. A shift to a higher molecular weight (earlier elution time) compared to the unlabeled control indicates successful conjugation.

-

-

Mass Spectrometry (MALDI-TOF):

-

The gold standard. You will see a mass shift corresponding to

. -

Note: Intact IgG requires specialized MS settings.

-

-

Indirect Functional Assay:

-

If the t-Boc is serving as a hydrophobic tag, test the antibody's retention on a hydrophobic interaction column (HIC). The labeled Ab should be more hydrophobic than the native Ab.

-

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS ester chemistry and protocols).

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry Guide. Retrieved from

-

BroadPharm. (n.d.).[4] Pegylation Reagents and Protocols. Retrieved from

- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

Application Notes and Protocols: A Step-by-Step Guide for Protein Modification with N-Hydroxysuccinimide (NHS) Esters

Authored by a Senior Application Scientist

Introduction

N-hydroxysuccinimide (NHS) esters are among the most widely used reagents in bioconjugation, providing a robust and efficient method for modifying proteins and other biomolecules.[1][2] Their popularity stems from their ability to react readily with primary amines, which are abundant on proteins in the form of lysine side chains and the N-terminal α-amino group, to form stable and irreversible amide bonds.[3][] This chemistry is a cornerstone for a vast array of applications, from fundamental research to therapeutic development. For researchers and drug development professionals, mastering NHS ester chemistry is crucial for creating fluorescently labeled antibodies for immunoassays, developing antibody-drug conjugates (ADCs) for targeted cancer therapy, immobilizing proteins on biosensor surfaces, and constructing complex protein-polymer conjugates to enhance drug stability and pharmacokinetics.[5][6][7]

This guide provides a comprehensive overview of the principles behind NHS ester chemistry, a detailed, field-proven protocol for protein modification, and a troubleshooting guide to navigate common experimental challenges.

The Chemistry of Amine-Reactive NHS Esters

The fundamental reaction is a nucleophilic acyl substitution where the unprotonated primary amine of a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[] The stability of this newly formed bond is a key advantage, ensuring the permanent attachment of the label or molecule of interest under physiological conditions.[]

Caption: Reaction of a protein's primary amine with an NHS ester.

Critical Factors Influencing Reaction Success

The efficiency and specificity of NHS ester conjugations are governed by several key parameters. Understanding and controlling these factors is essential for reproducible results.

1. The Central Role of pH

The reaction is highly pH-dependent.[8] The target primary amines on proteins must be in their unprotonated, nucleophilic state to be reactive. Since the pKa of the ε-amino group of lysine is around 10.5, a slightly alkaline pH is required to ensure a sufficient concentration of reactive amines. However, this must be balanced with the competing reaction: hydrolysis of the NHS ester.

2. The Competing Reaction: Hydrolysis

In aqueous solutions, water can also act as a nucleophile and hydrolyze the NHS ester, rendering it inactive. This hydrolysis reaction becomes significantly faster at higher pH values.[9] The optimal pH for most NHS ester reactions is therefore a compromise, typically between pH 7.2 and 8.5 , which maximizes aminolysis while minimizing hydrolysis.[][9] For particularly sensitive proteins, a lower pH (e.g., 7.4) can be used, but this will require a longer reaction time.[2]

| pH | Temperature | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0°C | 4-5 hours |

| 8.6 | 4°C | 10 minutes |

| Data sourced from Thermo Fisher Scientific.[9] |

3. Buffer Selection: The Foundation of the Reaction

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be strictly avoided in the reaction mixture as they will compete with the protein for reaction with the NHS ester, significantly reducing conjugation efficiency.[10][11]

Recommended Buffers:

-

Phosphate-buffered saline (PBS)

-

HEPES

-

Bicarbonate/Carbonate

-

Borate

If your protein of interest is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is mandatory before starting the conjugation.[11]

4. Reagent Concentration and Molar Ratio

The molar ratio of NHS ester to protein determines the average number of modifications per protein, often referred to as the degree of labeling (DOL). A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[2] However, the optimal ratio is empirical and depends on the protein's structure, the number of accessible lysines, and the desired DOL.[2] It is often advisable to perform small-scale pilot reactions with varying molar ratios to determine the optimal conditions for your specific application.[2][10]

5. Temperature and Incubation Time

NHS ester conjugations are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[9][11] Room temperature reactions are faster, but reactions at 4°C can be beneficial for sensitive proteins or when trying to achieve more controlled labeling.

Experimental Workflow: A Step-by-Step Protocol

This protocol provides a general framework for labeling a protein with an NHS ester.

Caption: Overview of the protein modification workflow with NHS esters.

Part A: Preparation of Reagents

-

Protein Sample Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). If not, perform a buffer exchange.

-

The protein concentration should ideally be between 1-10 mg/mL to ensure efficient labeling.[2][8]

-

Remove any substances that might interfere with the reaction, such as sodium azide or stabilizing proteins like BSA.[1][12]

-

-

NHS Ester Solution Preparation:

-

NHS esters are moisture-sensitive and should be stored at -20°C in a desiccated environment.[1][11]

-

Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

-

Immediately before use, dissolve the NHS ester in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][8] Note: DMF can degrade to form amines, so ensure it is of high purity and has no fishy odor.[8]

-

Crucially, do not prepare aqueous stock solutions of NHS esters , as they will hydrolyze rapidly.[8][11]

-

Part B: The Conjugation Reaction

-

Calculate Reagent Volumes: Determine the required amount of NHS ester based on the desired molar excess. A general formula for a starting point (e.g., 8-fold molar excess) is: Weight of NHS Ester (mg) = 8 × [Weight of Protein (mg) × MW of NHS Ester (Da)] / MW of Protein (Da)[8][13]

-

Initiate the Reaction: Add the calculated volume of the freshly prepared NHS ester solution to the protein solution while gently stirring or vortexing.[1][10] The volume of the organic solvent added should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if the label is fluorescent.[1][2]

-

Quench the Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add a small amount of an amine-containing buffer to a final concentration of 20-50 mM (e.g., 1 M Tris, pH 8.0).[10][12] Incubate for an additional 15-30 minutes.[10]

Part C: Purification of the Protein Conjugate

Purification is essential to remove unreacted NHS ester, the hydrolyzed ester, and the free NHS leaving group, all of which could interfere with downstream applications.

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method.[2] It separates molecules based on size. The larger protein conjugate will elute first, while the smaller, unreacted components are retained and elute later.

-

Dialysis / Buffer Exchange: This method is also effective for removing small molecule impurities but is generally more time-consuming.

Part D: Characterization and Analysis (Overview)

After purification, it is important to characterize the conjugate to confirm successful labeling and determine the DOL.

-

UV-Visible Spectroscopy: For chromophore or fluorophore-labeled proteins, the DOL can be estimated by measuring the absorbance at two wavelengths (one for the protein, e.g., 280 nm, and one for the label).

-

SDS-PAGE: A simple way to visualize the modification. The conjugate should show a higher molecular weight than the unmodified protein, though the shift may be subtle for small labels.

-

Mass Spectrometry (MS): Provides the most accurate determination of the mass of the conjugate and can reveal the distribution of different labeled species.[14]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Presence of primary amines in the protein buffer (e.g., Tris, glycine).[11]2. Hydrolyzed NHS ester due to moisture or premature dissolution.[11]3. Incorrect reaction pH (too low).[8]4. Insufficient molar excess of NHS ester.[2]5. Sterically hindered or inaccessible amine groups on the protein. | 1. Perform buffer exchange into an amine-free buffer like PBS or HEPES.[11]2. Use high-quality anhydrous solvent. Always allow the NHS ester vial to warm to room temperature before opening and prepare the solution immediately before use.[8]3. Ensure the reaction buffer pH is between 7.2 and 8.5.[9]4. Increase the molar ratio of NHS ester to protein in pilot experiments.[2]5. Consider denaturing conditions if protein function is not critical, or try a linker with a longer spacer arm. |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF).2. The attached label is hydrophobic, causing the conjugate to aggregate.3. The modification has altered the protein's native structure and stability. | 1. Keep the organic solvent volume below 10% of the total reaction volume.2. Decrease the molar excess of the NHS ester to achieve a lower DOL. Use a more water-soluble (e.g., sulfo-NHS) version of the ester if available.[12]3. Perform the reaction at 4°C. Screen different buffer conditions for improved stability. |

| High Degree of Labeling (DOL) | 1. Molar excess of NHS ester is too high.2. Reaction time was too long. | 1. Reduce the molar ratio of NHS ester to protein.2. Decrease the incubation time. |

| Inconsistent Results | 1. Inconsistent preparation of NHS ester stock solution.2. Variations in pH, temperature, or incubation time.3. Protein sample variability (e.g., concentration, purity). | 1. Be precise when weighing the NHS ester and dissolving it. Do not reuse leftover solution.[11]2. Standardize all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator.3. Accurately determine protein concentration before each experiment. Ensure consistent protein purity. |

Conclusion

Protein modification with NHS esters is a powerful and versatile technique that enables a wide range of biological research and therapeutic development. Success hinges on a solid understanding of the underlying chemistry and careful control of key reaction parameters, particularly pH and the exclusion of competing nucleophiles. By following a well-designed protocol, from reagent preparation to final purification, and by systematically troubleshooting any issues that arise, researchers can confidently and reproducibly generate high-quality protein conjugates tailored to their specific needs.

References

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

-

ResearchGate. What is the mechanism for the reaction of NHS ester at low pH with a protein?. Available from: [Link]

-

Abberior Instruments. NHS ester protocol for labeling proteins. Available from: [Link]

-

YouTube. Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Available from: [Link]

-

Glen Research. Glen Report 33.1: Application Note – Protein Labeling with NHS Esters. Available from: [Link]

-

National Center for Biotechnology Information. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Available from: [Link]

-

ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Available from: [Link]

-

ACS Publications. Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Available from: [Link]

-

National Center for Biotechnology Information. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Available from: [Link]

-

National Center for Biotechnology Information. Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates. Available from: [Link]

-

CellMosaic. Bioconjugate Analysis & Purification. Available from: [Link]

-

ResearchGate. Comparison of reaction rates of NHS esters of mPEG with amino and.... Available from: [Link]

-

ResearchGate. Analysis and characterization of protein-drug conjugates?. Available from: [Link]

-

Penn Center for Innovation. Single step protein purification and site-specific bioconjugation. Available from: [Link]

-

BioProcess International. Protein Conjugates. Available from: [Link]

-

Mabion. Protein Characterization Techniques for Biologics Development. Available from: [Link]

-

National Center for Biotechnology Information. Transforming protein-polymer conjugate purification by tuning protein solubility. Available from: [Link]

Sources

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. glenresearch.com [glenresearch.com]

- 3. youtube.com [youtube.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. interchim.fr [interchim.fr]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Navigating the Nuances of Boc Deprotection: A Technical Troubleshooting Guide

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability and generally mild removal conditions. However, its acid-labile nature, while advantageous, can also be the source of numerous experimental challenges. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during Boc deprotection reactions, moving beyond simple procedural lists to explain the underlying chemical principles that govern success.

Section 1: The Persistent Problem of Incomplete Deprotection

One of the most frequent hurdles in Boc deprotection is an incomplete or stalled reaction. This section dissects the common culprits and provides a logical, step-by-step approach to achieving full conversion.

FAQ 1: My Boc deprotection is sluggish or incomplete. What are the primary causes and how can I resolve this?

An incomplete reaction is typically a sign that the reaction conditions are not sufficiently potent to drive the equilibrium towards the deprotected amine. The acid-catalyzed cleavage of the Boc group is a delicate process, and several factors can impede its progress.[1]

Causality and Resolution:

-

Insufficient Acid Strength or Stoichiometry: The most common deprotection reagent, trifluoroacetic acid (TFA), is effective but its potency can be compromised. If the substrate contains other basic functional groups, these can consume the acid, leading to incomplete deprotection.[2] Furthermore, TFA is hygroscopic; absorbed water can diminish its effective acidity.[2]

-

Troubleshooting:

-

Increase Acid Concentration: Gradually increase the concentration of TFA in the solvent (e.g., from 25% to 50% in dichloromethane (DCM)) or switch to neat TFA.[2][3]

-

Consider a Stronger Acid System: For particularly stubborn substrates, a switch to a more powerful reagent like 4M HCl in 1,4-dioxane may be necessary.[2]

-

-

-

Suboptimal Temperature and Time: While many Boc deprotections proceed smoothly at room temperature, some substrates are less reactive and require more forcing conditions.[1]

-

Troubleshooting:

-

Extend Reaction Time: Continue to monitor the reaction over a longer period. Some reactions may require several hours to overnight for completion.[3]

-

Elevate Temperature: Gentle heating (e.g., to 40-50 °C) can often accelerate a sluggish reaction. However, this should be done with caution to avoid potential side reactions.[1][2]

-

-

-

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Dichloromethane (DCM) is a common choice, but other solvents can be more effective for certain substrates.[1]

-

Troubleshooting: Experiment with different solvent systems. For instance, using HCl in methanol can be a potent combination.[1]

-

FAQ 2: How can I effectively monitor the progress of my Boc deprotection reaction?

Accurate monitoring is crucial to determine the optimal reaction time and to avoid unnecessary exposure of the product to harsh acidic conditions. Several analytical techniques are at your disposal.[2]

-

Thin-Layer Chromatography (TLC): This is a rapid and convenient method. The deprotected amine is generally more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. Staining the TLC plate with a ninhydrin solution is highly recommended as it produces a distinct color (typically purple or yellow) upon reacting with the newly formed primary or secondary amine, providing clear visual confirmation of the product's presence.[2][3][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive assessment, LC-MS is the ideal tool. It allows for the simultaneous monitoring of the disappearance of the starting material's mass peak and the appearance of the product's expected mass.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet of the nine tert-butyl protons, which typically appears around 1.4 ppm.[2][5]

Section 2: Taming Side Reactions: The Role of Scavengers

The cleavage of the Boc group generates a highly reactive tert-butyl cation. This electrophile is the primary culprit behind the formation of unwanted side products through alkylation of nucleophilic sites on the substrate.[6][7]

FAQ 3: I'm observing unexpected peaks in my LC-MS and NMR after deprotection. What are the likely side products and how can I prevent their formation?

The formation of side products is a direct consequence of the reactive tert-butyl cation alkylating sensitive functional groups within your molecule.[6][8]

Mechanism of Side Product Formation:

Caption: Boc deprotection pathway and competing side reactions.

Susceptible Residues and Scavenger Solutions:

Certain amino acid residues are particularly vulnerable to alkylation by the tert-butyl cation.[6] The addition of "scavengers" to the reaction mixture is the most effective strategy to mitigate these side reactions. Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of your product, effectively "trapping" it before it can cause damage.[6][9]

| Susceptible Residue | Side Reaction | Recommended Scavengers |

| Tryptophan (Trp) | Alkylation of the indole ring | Triisopropylsilane (TIS), Thioanisole, Indole |

| Methionine (Met) | Alkylation of the thioether to a sulfonium salt; Oxidation to sulfoxide | Thioanisole, Dimethyl sulfide (DMS) |

| Cysteine (Cys) | Alkylation of the free thiol | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Thioanisole |

| Tyrosine (Tyr) | Alkylation of the phenolic ring | Thioanisole, Phenol |

A general-purpose and effective scavenger cocktail for many peptide deprotections is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). [6]

Section 3: Protocols and Advanced Strategies

This section provides detailed experimental procedures and discusses alternative methods for substrates that are incompatible with standard strong acid conditions.

Protocol 1: Standard Boc Deprotection with TFA

-

Dissolve the Boc-protected compound in dichloromethane (DCM) (e.g., 0.1 M).

-

Add trifluoroacetic acid (TFA) to the desired concentration (typically 25-50% v/v). If scavengers are required, add them to the reaction mixture at this stage (e.g., 2.5-5% v/v).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA in vacuo. Caution: Prolonged exposure to elevated temperatures during evaporation in the presence of residual TFA can lead to deprotection or side reactions.[10] It is advisable to evaporate at a lower temperature.[10]

-

Co-evaporate with a solvent like toluene or ether to azeotropically remove residual TFA.

-

The resulting amine is often obtained as a TFA salt. This can be neutralized by dissolving the crude product in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) or by using a basic ion-exchange resin.

FAQ 4: My compound contains other acid-sensitive functional groups (e.g., t-butyl esters, acetals). How can I selectively deprotect the Boc group?

The challenge of selective deprotection is common, as the conditions required to cleave a Boc group can often affect other acid-labile functionalities.[11] In such cases, milder or alternative deprotection strategies are necessary.

Workflow for Selective Deprotection:

Caption: Decision workflow for selective Boc deprotection.

-

Milder Acidic Conditions:

-

Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection, often proceeding at room temperature in 1-4 hours.[3][12]

-

HCl in an Organic Solvent: Using a solution of HCl gas in an anhydrous solvent like ethyl acetate or dioxane can sometimes provide greater selectivity than TFA.[13]

-

-

Thermal Deprotection: In the absence of other thermally labile groups, heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for acid.[11] This method has shown promise for selective deprotection in continuous flow systems.[11]

By systematically addressing the potential causes of failure and understanding the chemical principles at play, researchers can effectively troubleshoot Boc deprotection reactions, leading to higher yields, purer products, and more efficient synthetic workflows.

References

- BenchChem. (n.d.). N-Boc deprotection issues and alternative methods.

-

Nekrasov, M. (2019). Answer to "Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA". ResearchGate. Retrieved from [Link]

-

Darrington, R. (2021). Answer to "Why my BOC-protected compounds got deprotected during evaporation?". ResearchGate. Retrieved from [Link]

- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). BOC Deprotection. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

Dsouza, D. (2021). Answer to "How should I deprotect Boc-amino group without breaking ester bond?". ResearchGate. Retrieved from [Link]

- BenchChem. (n.d.). Troubleshooting incomplete Boc deprotection.

-

O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

-

Giddings, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Royal Society of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Yang, E. (2016). Answer to "How to confirm BOC deprotection by TFA?". ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. BOC deprotection [ms.bzchemicals.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Support Center: NHS Ester Conjugation Troubleshooting Guide

Topic: Side reactions of NHS esters with proteins and how to avoid them Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Introduction: The Hidden Complexity of "Simple" Chemistry

N-hydroxysuccinimide (NHS) ester chemistry is the workhorse of bioconjugation, prized for its ability to form stable amide bonds with primary amines (lysines and N-termini) under mild physiological conditions. However, the simplicity of the "add-and-stir" protocol often masks complex competing kinetics. As a Senior Application Scientist, I frequently encounter researchers whose experiments fail not due to bad reagents, but due to a misunderstanding of the kinetic competition between aminolysis (desired), hydrolysis (phantom), and off-target acylation (side reactions).

This guide deconstructs these failure modes into a searchable Q&A format, backed by mechanistic rigor and field-validated protocols.

Part 1: The "Phantom" Conjugation (Hydrolysis vs. Aminolysis)

Q: My protein is unmodified despite using fresh NHS ester. Where did the reagent go?

A: You likely fell victim to the "Phantom Conjugation"—hydrolysis. NHS esters are electrophiles that cannot distinguish between the nucleophilic amine on your protein and the nucleophilic oxygen in water. In aqueous buffers, hydrolysis is the dominant competing reaction.

-

The Mechanism: Water attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide and a non-reactive carboxylic acid. This "dead" reagent is invisible to many assays but consumes your stoichiometry.

-

The pH Paradox: Increasing pH accelerates the desired reaction with amines (which must be deprotonated to react), but it accelerates hydrolysis exponentially.

-

At pH 7.0 , the half-life is ~4–5 hours (0°C).

-

At pH 8.6 , the half-life drops to 10 minutes [1].

-

-

Troubleshooting:

-

Storage Check: Was the reagent stored desiccated? Moisture intrusion during storage hydrolyzes the ester before you even open the vial. Always equilibrate the vial to room temperature before opening to prevent condensation.

-

Protocol Adjustment: If working at pH > 8.0, add the NHS ester immediately before mixing. Do not prepare "master mixes" of NHS esters in aqueous buffer.

-

Data Summary: Hydrolysis Kinetics

| pH Condition | Temperature | Approx. Half-Life ( | Status |

| pH 7.0 | 0°C | 4–5 hours | Stable |

| pH 7.0 | Ambient | ~7 hours | Moderate |

| pH 8.0 | 4°C | ~1 hour | Reactive |

| pH 8.6 | 4°C | 10 minutes | Unstable (Fast Hydrolysis) |

| pH 9.0 | Ambient | < 5 minutes | Critical Failure Zone |

Source: Compiled from BenchChem [1] and Thermo Fisher technical data [2].

Part 2: Unwanted Targets (Side Reactions)

Q: I see "over-labeling" or unexpected changes in protein activity. Is the NHS ester reacting with residues other than Lysine?

A: Yes. While NHS esters are selective for primary amines, they are not specific. High concentrations or incorrect pH can drive reactions with Tyrosine (Tyr), Serine (Ser), Threonine (Thr), Histidine (His), and Cysteine (Cys) .

-

Tyrosine/Serine/Threonine (O-Acylation): NHS esters can attack the hydroxyl (-OH) groups, forming esters.[1][2] These are chemically stable but can be reversed.[3] In proteomics, this is a common artifact labeled as "over-labeling" [3].[1][2]

-

Remediation: These ester bonds are labile to nucleophiles. Treatment with Hydroxylamine (150 mM, pH 8.5) can strip these off-target labels while leaving the stable amide bond (Lysine) intact [3].

-

-

Histidine (N-Acylation): The imidazole ring can react to form an acyl-imidazole. This bond is thermodynamically unstable and often hydrolyzes spontaneously over time, but it can transiently affect enzymatic active sites [4].

-

Cysteine (S-Acylation): Cysteines can form thioesters.[4][5] While less stable than amides, they are stable enough to be isolated (a principle used in Native Chemical Ligation). If a lysine is nearby, the acyl group can spontaneously transfer from the cysteine to the lysine (S-to-N acyl transfer) [5].

Side Reaction Specifics Table

| Amino Acid | Side Chain Group | Reaction Product | Stability | Remediation |

| Lysine | Primary Amine (-NH2) | Amide | High (Irreversible) | None needed (Desired) |

| Tyrosine | Phenolic Hydroxyl (-OH) | Ester | Moderate | Hydroxylamine Strip |

| Serine/Thr | Hydroxyl (-OH) | Ester | Moderate | Hydroxylamine Strip |

| Histidine | Imidazole | Acyl-imidazole | Low (Labile) | Spontaneous Hydrolysis |

| Cysteine | Sulfhydryl (-SH) | Thioester | Moderate/High | DTT/TCEP reduction |

Part 3: The Buffer Trap

Q: My reaction failed completely, but the NHS ester is active. What is wrong with my buffer?

A: You are likely using a "nucleophilic buffer." Buffers containing primary amines act as scavenger agents, rapidly consuming the NHS ester before it reaches your protein.

-

Forbidden Buffers:

-

Compatible Buffers:

Critical Rule: If your protein is stored in Tris, you must dialyze or desalt (e.g., PD-10 column) into PBS or HEPES before conjugation.

Part 4: Visualizing the Mechanism

The following diagram illustrates the competitive landscape of NHS ester chemistry. Note the "Danger Zones" where side reactions and hydrolysis occur.

Caption: Competitive reaction pathways for NHS esters. Green indicates the desired pathway; red and yellow indicate competing hydrolysis and side reactions.

Part 5: Troubleshooting Flowchart

Use this decision tree to diagnose conjugation failures efficiently.

Caption: Diagnostic workflow for identifying the root cause of NHS ester conjugation failures.

Part 6: Validated Protocol & Critical Checkpoints

Protocol: Standard Amine Conjugation (Self-Validating)

Materials:

-

Protein (1–10 mg/mL) in PBS, pH 7.4.

-

NHS-Ester Reagent (dissolved in anhydrous DMSO/DMF immediately before use).

-

Desalting Column (e.g., Sephadex G-25).

Step-by-Step:

-

Buffer Validation (Checkpoint 1): Ensure protein buffer is free of amines. If uncertain, perform a dialysis step against 1L PBS overnight.

-

Reagent Preparation: Calculate molar excess (typically 10-20x for dyes, 50x for small molecules). Weigh NHS ester and dissolve in anhydrous DMSO to make a 10 mM stock.

-

Why? NHS esters hydrolyze instantly in water. DMSO protects them until the moment of addition.

-

-

Reaction: Add the NHS-DMSO solution to the protein sample. Final organic solvent concentration should be <10% (v/v) to avoid precipitation.

-

Mix immediately. Do not let the drop of NHS ester sit on top of the solution.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours on ice.

-

Optimization: If labeling Tyrosine/Histidine is a concern, keep pH at 7.2 and incubate on ice.

-

-

Quenching (Checkpoint 2): Add 1M Tris or Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

-

Why? This rapidly consumes any remaining NHS ester, preventing post-purification crosslinking.

-

-

Purification: Remove excess reagent using a desalting column or dialysis.

Optional: Hydroxylamine Strip (For Activity Rescue) If protein activity is lost due to O-acylation (Tyr/Ser):

-

Prepare 1.5 M Hydroxylamine-HCl, adjust pH to 8.5 with NaOH.

-

Add to reaction (final conc. 0.15 M).

-

Incubate 1 hour at RT.

-

Desalt immediately.

References

-

Demyanenko, Y., et al. Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv 2024.08.17.608398. Retrieved from [Link]

-

Calcott, M.J., et al. Chemical Cross-Linking With NHS Esters: A Systematic Study on Amino Acid Reactivities. J. Mass Spectrom. 2009. Retrieved from [Link]

-

Dempsey, D.R., et al. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods Enzymol. 2018. Retrieved from [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors - PMC [pmc.ncbi.nlm.nih.gov]